

# Validating Akt Kinase Activity: A Comparative Guide to Using Crosstide and Alternative Substrates

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## Compound of Interest

Compound Name: *Crosstide*

Cat. No.: *B550012*

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For researchers, scientists, and drug development professionals, accurately measuring the activity of Akt kinase is crucial for understanding its role in cellular signaling pathways and for the development of novel therapeutics. This guide provides a comprehensive comparison of **Crosstide**, a widely used peptide substrate for Akt, with other alternatives, supported by experimental data and detailed protocols.

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in signaling pathways that regulate cell survival, proliferation, and metabolism. Dysregulation of Akt activity is implicated in numerous diseases, including cancer and diabetes. Therefore, robust methods for validating Akt kinase activity are essential. This guide will delve into the use of **Crosstide** as a substrate for Akt kinase assays, compare its performance with other substrates, and provide the necessary protocols to implement these assays in your laboratory.

## Comparison of Akt Kinase Substrates

The choice of substrate is a critical determinant of the specificity and accuracy of a kinase assay. While **Crosstide** is a popular choice, several other peptide substrates derived from known Akt targets, such as Glycogen Synthase Kinase 3 (GSK-3), are also commonly used.

Substrate	Sequence	K <sub>m</sub> (μM)	V <sub>max</sub> (relative)	Specificity	Notes
Crosstide	GRPRTSSFA EG	~5-10	High	Phosphorylated by other AGC kinases (e.g., PKA, p70S6K)	Widely used, commercially available in various formats (e.g., fluorescently labeled, biotinylated). The K <sub>m</sub> is approximately 5-fold lower than a truncated version of B-5/I, indicating a higher affinity for Akt1. <a href="#">[1]</a>
GSK-3α Peptide	YRRAAVPPS PSLSRHSSP HQ(pS)EDEE E	Not widely reported	-	More specific to Akt than Crosstide	Based on the phosphorylation site of the endogenous substrate GSK-3α.
GSK-3β Peptide	RRPASVPPS PSLSRHSSP HQ(pS)EDEE	Not widely reported	-	Similar to GSK-3α peptide	Based on the phosphorylation site of the endogenous substrate GSK-3β.
B-5/I Peptide	-	Higher than Crosstide	Similar to Crosstide	Reportedly more specific for human Akt	Developed through a screening

than  
Crosstide.<sup>[1]</sup>  
process to be  
specific for  
Akt over  
other kinases  
like MAPKAP  
kinase-1 and  
p70 S6  
kinase.

VI-B Peptide	-	Not determined	Slower than B-5/I	-	Phosphorylation rate is known to be slower than that of B-5/I. <sup>[1]</sup>
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## Experimental Protocols

Accurate and reproducible results depend on well-defined experimental protocols. Below are detailed methodologies for performing Akt kinase assays using **Crosstide**, which can be adapted for other peptide substrates. Both radioactive and non-radioactive methods are presented.

### Radioactive Akt Kinase Assay using [ $\gamma$ -<sup>32</sup>P]ATP and Crosstide

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from ATP onto the substrate.

Materials:

- Active Akt kinase
- **Crosstide** peptide substrate
- [ $\gamma$ -<sup>32</sup>P]ATP

- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>)
- ATP solution
- P81 phosphocellulose paper
- Phosphoric acid (0.75%)
- Scintillation counter and scintillation fluid

#### Procedure:

- Prepare the kinase reaction mixture in a microcentrifuge tube. For a 25 µL reaction, combine:
  - 5 µL of 5x Kinase Reaction Buffer
  - 2.5 µL of 100 µM **Crosstide** (final concentration 10 µM)
  - Active Akt kinase (amount to be determined empirically)
  - Nuclease-free water to a volume of 20 µL
- Initiate the reaction by adding 5 µL of ATP solution containing [γ-<sup>32</sup>P]ATP (final concentration of ATP is typically 100 µM).
- Incubate the reaction at 30°C for 20-30 minutes.
- Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
- Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-<sup>32</sup>P]ATP.
- Perform a final wash with acetone to dry the paper.
- Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

## Non-Radioactive Akt Kinase Assay using ADP-Glo™

This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

- Active Akt kinase
- **Crosstide** peptide substrate
- Kinase reaction buffer (as above)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
- White, opaque 96-well plates
- Luminometer

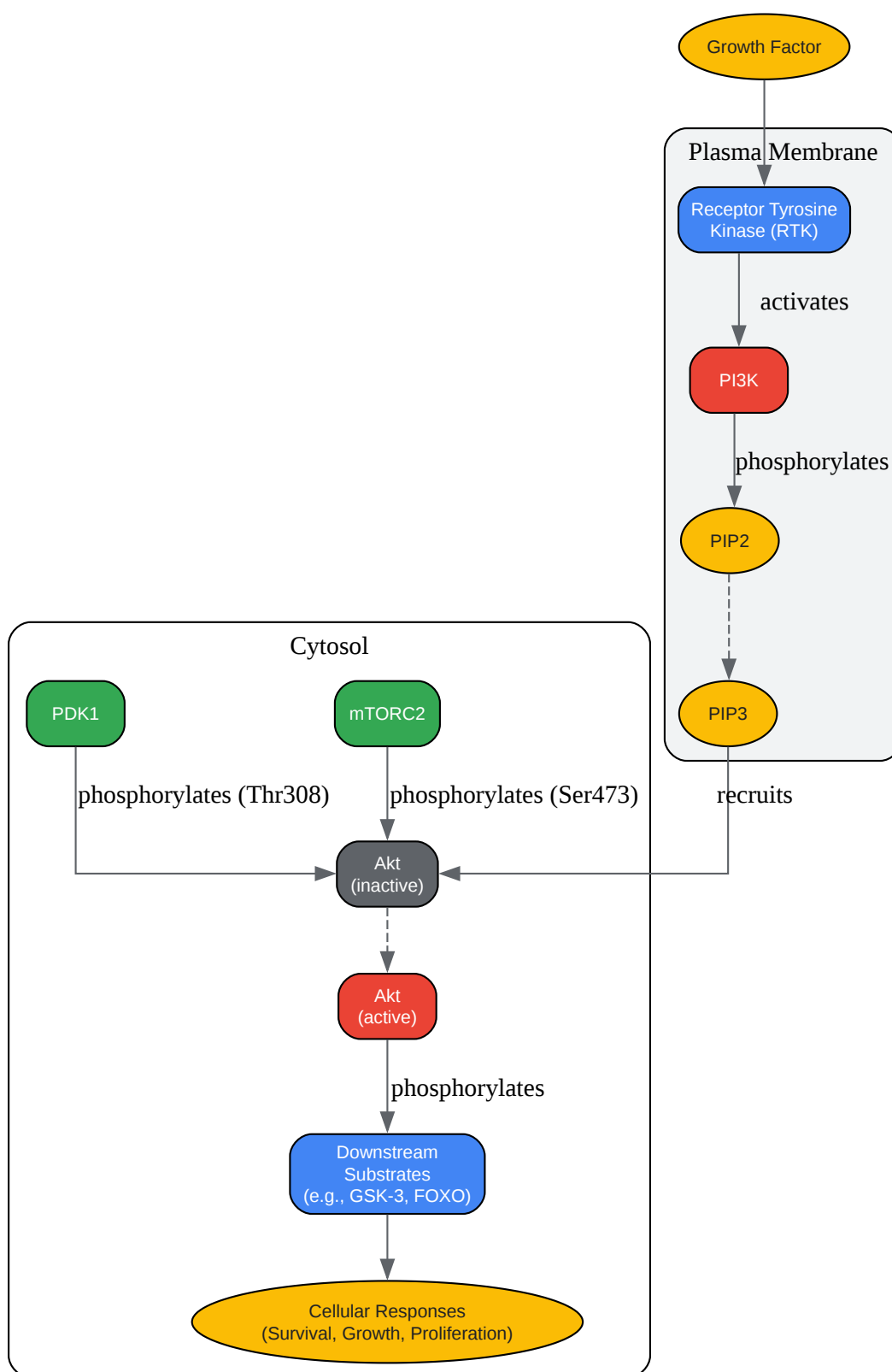
Procedure:

- Set up the kinase reaction in a white, opaque 96-well plate. For a 25 µL reaction, add the components in the following order:
  - 5 µL of 4x Kinase Reaction Buffer
  - 2.5 µL of 10x **Crosstide** (final concentration to be optimized)
  - Active Akt kinase
  - Nuclease-free water to a volume of 20 µL
- Initiate the reaction by adding 5 µL of 5x ATP solution.
- Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

- Stop the kinase reaction and deplete the remaining ATP by adding 25  $\mu$ L of ADP-Glo™ Reagent.
- Incubate the plate at room temperature for 40 minutes.
- Add 50  $\mu$ L of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate the plate at room temperature for 30 minutes.
- Measure the luminescence using a plate-reading luminometer.

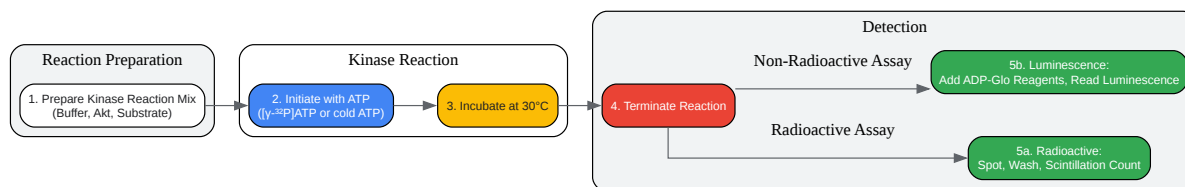
## Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context of Akt kinase activity, the following diagrams have been generated using Graphviz.



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Caption: The PI3K/Akt signaling pathway.



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Caption: General workflow for an in vitro Akt kinase assay.

## Conclusion

Validating Akt kinase activity is a critical step in many areas of biomedical research. **Crosstide** serves as a reliable and well-characterized substrate for this purpose, with the advantage of being commercially available in multiple formats suitable for both radioactive and non-radioactive assays. However, researchers should be aware of its potential for phosphorylation by other AGC family kinases. For studies requiring higher specificity, alternative substrates derived from GSK-3 or specifically designed peptides like B-5/I may be more appropriate. The choice of substrate and assay format should be guided by the specific experimental goals, available resources, and the desired level of throughput and specificity. By carefully considering these factors and employing the detailed protocols provided, researchers can confidently and accurately measure Akt kinase activity to advance their scientific discoveries.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]



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